molecular formula C9H13N B1293793 N-Propylaniline CAS No. 622-80-0

N-Propylaniline

Cat. No.: B1293793
CAS No.: 622-80-0
M. Wt: 135.21 g/mol
InChI Key: CDZOGLJOFWFVOZ-UHFFFAOYSA-N
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Description

Contextualization of N-Propylaniline within Aromatic Amine Chemistry

Aromatic amines are a class of organic compounds characterized by an amino group attached to an aromatic ring. iarc.fr They are fundamental components in the synthesis of a vast array of industrial and consumer products. The parent compound, aniline (B41778), and its derivatives are pivotal in the production of dyes, polymers, pharmaceuticals, and agrochemicals. ontosight.aiontosight.ai

This compound, as an N-alkylated derivative of aniline, exhibits chemical reactivity characteristic of secondary aromatic amines. The presence of the propyl group on the nitrogen atom influences its physical and chemical properties, such as its basicity, solubility, and reactivity in various chemical transformations. solubilityofthings.com For instance, the non-polar alkyl group reduces its solubility in water while enhancing its solubility in organic solvents. solubilityofthings.com The reactivity of the amino group and the aromatic ring can be exploited for further functionalization, making this compound a versatile building block in organic synthesis. solubilityofthings.com

Research Significance of this compound and its Derivatives

The scientific interest in this compound and its derivatives stems from their utility as intermediates in the synthesis of more complex molecules with specific functions.

Pharmaceuticals and Agrochemicals: this compound serves as a precursor for various therapeutic agents and agrochemicals. solubilityofthings.comguidechem.comontosight.ai Its structural framework is a component in the development of new drugs. solubilityofthings.com Derivatives such as 2-Bromo-4-nitro-N-propylaniline are key intermediates in synthesizing compounds with potential anti-inflammatory and anticancer properties.

Dyes and Pigments: The compound is instrumental in the synthesis of azo dyes, which have widespread use in the textile industry. solubilityofthings.com Its derivatives are also valuable in the industrial production of various dyes and pigments.

Materials Science: In polymer chemistry, this compound and its derivatives are of significant interest. For example, 2-Propylaniline hydrochloride can be used as a monomer in the electropolymerization of conductive polymers like poly(2-propylaniline). vulcanchem.com Research has shown that poly(this compound) can be synthesized and used in applications such as chemical sensors for detecting gases like hydrogen sulfide (B99878). researchgate.netresearchgate.net Furthermore, this compound has been used to functionalize mesoporous silica (B1680970) materials, creating nanocomposites with enhanced thermal stability and electrical conductivity. rsc.orgresearchgate.netrsc.org These functionalized materials have potential applications in developing novel sensors and electrorheological fluids. rsc.orgacs.org

Table 2: Research Applications of this compound and its Derivatives
FieldApplicationExample DerivativeReference
Medicinal ChemistryIntermediate for anti-inflammatory and anticancer drugs2-Bromo-4-nitro-N-propylaniline solubilityofthings.com
AgrochemicalsBuilding block for pesticides and herbicides2,6-Dibromo-4-n-propylaniline guidechem.comontosight.ai
Dyes & PigmentsPrecursor for azo dyesThis compound solubilityofthings.com
Materials ScienceMonomer for conductive polymers2-Propylaniline hydrochloride vulcanchem.com
Functionalization of mesoporous materials for sensorsThis compound functionalized SBA-15 rsc.orgresearchgate.netrsc.org

Historical Overview of this compound Research Milestones

The study of aromatic amines dates back to the 19th century, with significant early focus on their role in the synthetic dye industry. researchgate.netresearchgate.net A pivotal moment in the history of aromatic amines was the discovery of their link to bladder cancer in dye factory workers in 1895 by Ludwig Rehn. researchgate.netnih.gov This discovery spurred extensive research into the metabolism and toxicity of this class of compounds. researchgate.net

While specific historical milestones for this compound are less documented than for parent compounds like aniline or benzidine, its research trajectory is embedded within the broader advancements in aromatic amine chemistry. A significant development in its synthesis was the efficient vapor-phase production from aniline and 1-propanol (B7761284) using a Cu/SiO2 catalyst, which achieved high selectivity for this compound. lookchem.comresearchgate.net This method represented a notable improvement in the targeted synthesis of N-alkylated anilines. More recent research has focused on leveraging this compound and its derivatives in materials science, such as the in-situ polymerization within mesoporous silica channels to create novel nanocomposites, first reported in the mid-2000s. rsc.orgrsc.org This highlights the compound's evolving role from a classical organic intermediate to a key component in the fabrication of advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylaniline
Source PubChem
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InChI

InChI=1S/C9H13N/c1-2-8-10-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZOGLJOFWFVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060759
Record name Benzenamine, N-propyl-
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-80-0
Record name Propylaniline
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Record name Benzenamine, N-propyl-
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Record name Benzenamine, N-propyl-
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Record name N-propylaniline
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Synthesis and Advanced Synthetic Methodologies of N Propylaniline

Catalytic Pathways for N-Propylaniline Synthesis

Catalytic methods are pivotal in the industrial synthesis of this compound, offering efficient and selective routes from readily available starting materials.

Vapor phase alkylation represents a continuous process that is advantageous for large-scale production, minimizing waste and allowing for catalyst recycling.

The use of a copper/silica (B1680970) (Cu/SiO₂) catalyst for the vapor phase synthesis of this compound from aniline (B41778) and 1-propanol (B7761284) has demonstrated high efficiency. researchgate.netcjcatal.comresearchgate.net In a study utilizing a Cu/SiO₂ catalyst prepared by the incipient wetness method and temperature-programmed calcination, remarkable activity and selectivity were observed. researchgate.netcjcatal.comresearchgate.net At a reaction temperature of 260°C and atmospheric pressure, the conversion of 1-propanol reached 100%, with a selectivity for this compound exceeding 92%. researchgate.netcjcatal.comresearchgate.net X-ray diffraction analysis revealed that the high catalytic performance is associated with good crystallinity of the copper on the silica support. researchgate.netcjcatal.com

The optimization of reaction conditions is crucial for maximizing the yield and selectivity. Factors such as reaction temperature, the weight hourly space velocity (WHSV), and the molar ratio of reactants significantly influence the outcome. For instance, in the alkylation of aniline with ethanol (B145695), a related process, increasing the molar ratio of alcohol to aniline can enhance both conversion and selectivity, though excessively high temperatures can lead to alcohol degradation. researchgate.net

Table 1: Effect of Reaction Temperature on this compound Synthesis over Cu/SiO₂ Catalyst

Reaction Temperature (°C)1-Propanol Conversion (%)This compound Selectivity (%)
260100>92

Data sourced from studies on the vapor phase alkylation of aniline with 1-propanol. researchgate.netcjcatal.comresearchgate.net

Zeolites are effective catalysts for the vapor phase alkylation of aniline due to their shape-selective properties and tunable acidity. um.edu.myresearchgate.netiitm.ac.inresearchgate.net Studies on the alkylation of aniline with n-propanol over ZSM-5 and Y-type zeolites have shown the formation of both this compound and C-alkylated products (o- and p-propylaniline). um.edu.my The product distribution is influenced by the reaction mechanism, with N-alkylation proceeding through an SN2 pathway and C-alkylation, particularly the formation of isopropyl anilines, occurring via an SN1 mechanism involving a carbocation intermediate. um.edu.my

Cerium-exchanged Y zeolites have been identified as particularly active catalysts for the alkylation of aniline with n-propyl alcohol. researchgate.net The presence of both acidic and basic sites in alkali cation-exchanged zeolites tends to favor N-alkylation over ring alkylation. researchgate.net The acidity of the zeolite plays a significant role; for instance, in the ethylation of aniline over H-ZSM-5, a specific silica-to-alumina ratio (around 70) provides the optimal acidity for maximizing activity and selectivity. iitm.ac.in

Table 2: Products from Alkylation of Aniline with n-Propanol over Zeolite Catalysts

CatalystProducts Observed
ZSM-5, Y-ZeolitesN-n-propylaniline, o-n-propylaniline, p-n-propylaniline, N-isopropylaniline, o-isopropylaniline, p-isopropylaniline
Ce-Exchanged Y-ZeolitesHigh activity towards alkylation products

Information compiled from research on aniline alkylation over various zeolite catalysts. um.edu.myresearchgate.net

N-Alkylation of Aniline with Propyl Halides

The N-alkylation of aniline with propyl halides is a direct and widely used laboratory method for synthesizing this compound. This reaction involves the nucleophilic substitution of the halide by the aniline nitrogen.

The reaction is typically carried out in a liquid phase, and the choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents are often preferred as they can dissolve the reactants and facilitate the nucleophilic substitution. Anhydrous organic liquids that can dissolve the aniline and the alkylating agent are generally suitable. google.comgoogle.com In some cases, the reaction can be performed without a solvent if the reactants themselves form a liquid mixture. google.comgoogle.com The use of a solvent can also help to absorb the heat generated during the reaction. google.comgoogle.com

The reaction temperature is another critical parameter. While some N-alkylation reactions can proceed at room temperature, others may require elevated temperatures to achieve a reasonable rate. google.com However, higher temperatures can also lead to the formation of by-products.

The presence of a base is crucial for the N-alkylation of aniline with propyl halides. The base deprotonates the aniline, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the propyl halide. Common bases used include potassium carbonate and sodium hydride. The choice and amount of base can influence the yield and selectivity of the reaction, helping to minimize over-alkylation to form N,N-dipropylaniline.

In some systems, the use of specific bases like cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation under mild conditions. google.com The use of a mixed oxide catalyst like Al₂O₃–OK in acetonitrile (B52724) at room temperature has also been reported for the selective N-alkylation of amines with alkyl halides. researchgate.net

N-Alkylation of Aniline with Propyl Halides

Reaction Conditions and Solvent Effects in N-Propylation of Aniline

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is a significant area of research, enabling the creation of molecules with tailored electronic and steric properties for various applications in materials science and medicinal chemistry. Key methodologies involve the functionalization of the aromatic ring through reactions such as nitration or the construction of the molecule from substituted precursors.

The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction. It is typically carried out using a nitrating mixture composed of concentrated nitric acid and sulfuric acid. The N-propylamino group is an activating, ortho-, para-directing substituent, meaning it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself on the benzene (B151609) ring. The ratio of these isomers is highly dependent on the reaction conditions.

Temperature is a critical parameter in controlling the regioselectivity of the nitration reaction. To favor substitution at the ortho-position (the 2-position), the reaction is generally conducted at controlled low temperatures. Maintaining the temperature in a range of 0–5°C has been shown to enhance the formation of the ortho-isomer, 2-nitro-N-propylaniline, while minimizing the formation of the para-isomer and preventing over-nitration or side reactions. In addition to temperature control, the slow and careful addition of the nitrating agents is essential for optimizing the reaction's selectivity and yield. While lower temperatures often favor the ortho product in the nitration of many substituted benzenes, this effect is particularly crucial for aniline derivatives to manage the high reactivity of the ring. reddit.com

Table 1: Conditions for Regioselective Nitration of this compound

Parameter Condition for Ortho-Substitution Purpose Source(s)
Reagents Conc. Nitric Acid (HNO₃) / Conc. Sulfuric Acid (H₂SO₄) Generates the nitronium ion (NO₂⁺) electrophile.
Temperature 0–5°C Favors ortho-product formation; minimizes side reactions and over-nitration.
Addition Rate Slow and controlled Prevents localized overheating and improves selectivity.

Following the nitration reaction, a mixture of ortho- and para-nitrated isomers is typically obtained. The separation and purification of these products are essential to isolate the desired compound. Standard laboratory techniques are employed for this purpose. Recrystallization is a common method, often using a mixed solvent system such as ethanol and water to effectively separate the isomers based on their differential solubility. For more challenging separations or to achieve higher purity, column chromatography using a silica gel stationary phase is a highly effective technique.

Methoxy-substituted N-propylanilines are valuable intermediates in organic synthesis. Their preparation can be achieved through several strategic routes, most notably by the reduction of corresponding nitro precursors or via nucleophilic substitution pathways.

This synthetic strategy involves the chemical reduction of a nitro group to an amino group on an aromatic ring that is also substituted with methoxy (B1213986) and propylamino groups. One common approach is the catalytic hydrogenation of a methoxy-nitro-propylaniline derivative. This reaction is frequently performed using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Reaction temperatures are typically maintained between 50–80°C to ensure efficient conversion while avoiding over-reduction of the aromatic ring.

Another widely used method for the reduction of aromatic nitro compounds is the use of tin(II) chloride (SnCl₂) in a concentrated hydrochloric acid solution. tubitak.gov.tr This method is particularly effective for converting nitroanilines into their corresponding amine derivatives and is often used when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups. tubitak.gov.tr Modern methods utilizing reagents like gold nanoparticles have also been developed for the selective reduction of nitro groups. mdpi.com

Nucleophilic substitution reactions provide a direct method for constructing methoxy-N-propylanilines by forming the key carbon-nitrogen bond. Two primary variations of this strategy exist:

Alkylation of a Methoxy-Substituted Aniline: This is the most common route, where a methoxyaniline, such as 2-methoxyaniline or 3,4-dimethoxyaniline, acts as the nucleophile. The reaction involves the N-alkylation of the aniline with a propyl halide, typically propyl bromide or propyl iodide. The reaction is carried out in the presence of a base, like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to deprotonate the aniline and enhance its nucleophilicity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used, with reaction temperatures often set to reflux conditions (approximately 60–100°C) to drive the substitution.

Reaction of a Substituted Haloarene with Propylamine (B44156): An alternative nucleophilic aromatic substitution involves using propylamine as the nucleophile to displace a halide from an activated aromatic ring. For instance, 3-methoxy-2-nitro-N-propylaniline can be synthesized by reacting 1-fluoro-3-methoxy-2-nitrobenzene with propylamine. rsc.org The nitro group in this case serves as an electron-withdrawing group that activates the ring toward nucleophilic attack. The resulting nitro compound can then be reduced to the corresponding aniline as described previously.

Table 2: Key Synthetic Routes to Methoxy-N-Propylanilines

Synthetic Route Starting Materials Key Reagents & Conditions Description Source(s)

| Reduction of Nitro Precursor | Methoxy-nitro-propylaniline derivative | 1. H₂ gas, Pd/C catalyst, 50-80°C 2. SnCl₂ / conc. HCl | Reduction of a nitro group to an amine. | tubitak.gov.tr | | Nucleophilic Substitution | 1. Methoxyaniline + Propyl halide 2. Methoxy-halobenzene + Propylamine | 1. Base (K₂CO₃), Solvent (DMF), 60-100°C 2. Heat | Formation of a C-N bond via alkylation of an amine or amination of a haloarene. | rsc.org |

Reduction of Nitro Precursors to Methoxy-N-Propylanilines

Synthesis of Halo-Substituted N-Propylanilines

The introduction of halogen substituents onto the this compound scaffold is a key strategy for modulating its chemical and biological properties. Various methods have been developed for the synthesis of these important derivatives.

For instance, 4-fluoro-N-isopropylaniline is synthesized from 4-fluoroaniline (B128567) and a halo-isopropyl alkane in the presence of a phase-transfer catalyst, a promoter, and an acid-binding agent. google.com This reaction proceeds via an initial N-alkylation to form a 4-fluoro-N-sec-propyl halogenation salt, which is then treated with an acid-binding agent to yield the final product. google.com Another approach to 4-fluoro-N-isopropylaniline involves the catalytic alkylation of p-fluoronitrobenzene with acetone (B3395972) and hydrogen. google.com A one-pot method starts from 4-fluoronitrobenzene and 2,2-propanal dimethyl acetal, utilizing a transition metal catalyst in a hydrogen environment. google.com

The synthesis of 4-chloro-2,6-dialkylanilines can be achieved by reacting the ammonium (B1175870) salts of 2,6-dialkylanilines with a chlorinating agent. google.com This process is typically carried out in an inert organic solvent, and the desired product is liberated from the resulting anilinium salt. google.com Direct chlorination of 2,6-dimethylaniline (B139824) in glacial acetic acid has been reported, but it often results in poor yields. google.com

A general method for the preparation of N-substituted anilines, including halo-substituted variants, involves the Smiles rearrangement, which converts phenols to anilines. derpharmachemica.comresearchgate.net This base-catalyzed intramolecular rearrangement proceeds through a Meisenheimer complex. derpharmachemica.com

The following table summarizes some of the synthetic routes to halo-substituted this compound derivatives:

Starting Material(s)Reagents and ConditionsProductReference(s)
4-Fluoroaniline, Halo-isopropyl alkanePhase-transfer catalyst, promoter, acid-binding agent4-Fluoro-N-isopropylaniline google.com
p-Fluoronitrobenzene, Acetone, HydrogenCatalyst4-Fluoro-N-isopropylaniline google.com
4-Fluoronitrobenzene, 2,2-Propanal dimethyl acetalTransition metal catalyst, H₂, organic solvent, 30-130°CN-isopropyl-4-fluoroaniline google.com
2,6-Dialkylaniline ammonium saltChlorinating agent, inert organic solvent4-Chloro-2,6-dialkylaniline google.com
PhenolsBaseN-Alkyl anilines (via Smiles Rearrangement) derpharmachemica.comresearchgate.net

Formation of N,N-Dipropylaniline

N,N-Dipropylaniline is a tertiary amine derivative that can be synthesized from aniline through various catalytic methods.

The reaction of aniline with n-propanol over certain catalysts can lead to the formation of N,N-dipropylaniline. researchgate.net In the synthesis of quinolines from aniline and propanol (B110389) using modified USY zeolite catalysts, N,N-dipropylaniline is identified as a byproduct, formed through the consecutive alkylation of aniline. rsc.orgrsc.org The use of catalysts with higher Lewis acidity, such as ZnCl₂/Ni-USY, promotes the N-alkylation of aniline with n-propanol. rsc.org

A systematic study using sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) as catalysts has been conducted to optimize the synthesis of N,N-dipropylaniline from aniline and n-propanol. researchgate.netresearchgate.net

The distribution of products in the synthesis of N,N-dipropylaniline from aniline and n-propanol is significantly influenced by reaction parameters such as temperature, pressure, and the molar ratio of reactants. researchgate.net

Optimal conditions for the synthesis using both H₂SO₄ and HCl as catalysts were found to be a temperature of 245°C, a pressure of 600 lb/in², a residence time of 2 hours, an aniline to n-propanol mole ratio of 1:3, and an aniline to H⁺ (catalyst) mole ratio of 1:0.305. researchgate.netresearchgate.net Under these conditions, the maximum conversion of aniline to N,N-dipropylaniline was 45.53% with H₂SO₄ and 46.57% with HCl. researchgate.netresearchgate.net It was also observed that very high pressure did not favor the reaction and led to the formation of undesirable tarry materials. researchgate.net

The conversion to this compound is consistently higher than that to N,N-dipropylaniline under the same conditions. researchgate.net At the optimal conditions for dipropylaniline synthesis, the conversion of aniline to this compound was 47.75% with H₂SO₄ and 51.55% with HCl. researchgate.net

The following table summarizes the optimized reaction conditions and resulting conversions:

CatalystOptimal Temperature (°C)Optimal Pressure (lb/in²)Aniline:n-Propanol Mole RatioAniline:H⁺ Mole RatioMax. Conversion to N,N-Dipropylaniline (%)Conversion to this compound (%)Reference(s)
H₂SO₄2456001:31:0.30545.5347.75 researchgate.netresearchgate.net
HCl2456001:31:0.30546.5751.55 researchgate.netresearchgate.net
Catalytic Conversion of Aniline and n-Propanol to Dipropylaniline

Mechanistic Investigations in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and its derivatives. This section explores the competing SN1 and SN2 pathways in N-alkylation and the role of Lewis acid catalysis in specific synthetic routes.

The N-alkylation of anilines can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or an SN2 (Substitution Nucleophilic Bimolecular) mechanism, depending on the structure of the reactants and the reaction conditions. researchgate.netlibretexts.orgmasterorganicchemistry.com

An SN1 reaction involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comchemtube3d.com This mechanism is favored for tertiary, allylic, or benzylic electrophiles that can form stable carbocations. libretexts.org

In contrast, an SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comchemtube3d.com This pathway is favored for unhindered electrophiles, such as methyl and primary alkyl halides, and is promoted by strong nucleophiles and polar aprotic solvents. libretexts.org

In the context of this compound synthesis, the formation of n-propyl derivatives from the reaction of aniline with n-propyl alcohol over zeolites is suggested to occur via an SN2-type mechanism. researchgate.net Conversely, the formation of isopropyl derivatives proceeds through an SN1-type mechanism. researchgate.net

The choice between SN1 and SN2 pathways is influenced by several factors:

The Electrophile: Primary alkyl halides favor SN2, while tertiary alkyl halides favor SN1. Secondary alkyl halides can undergo either mechanism. libretexts.orgmasterorganicchemistry.com

The Nucleophile: Strong nucleophiles favor the SN2 mechanism. libretexts.org

The Solvent: Polar aprotic solvents enhance the reactivity of the nucleophile, favoring the SN2 pathway. libretexts.org

Lewis acid catalysis plays a significant role in the synthesis of this compound from the reduction of 2-methyl-N-phenylaziridine. The reduction of this aziridine (B145994) with lithium aluminum hydride (LiAlH₄) is a slow and non-regioselective process, yielding a mixture of this compound and N-isopropylaniline. rsc.orgresearchgate.net

The formation of these amines from the aziridine is considerably slower than their formation from the reduction of 2-chloro-N-phenylpropanamide, where the aziridine is an intermediate. rsc.orgresearchgate.net This observation suggests that Lewis acids, specifically aluminum chlorohydrides formed during the reduction of the chloroamide, facilitate the reduction of the aziridine. rsc.orgresearchgate.netresearchgate.net

Indeed, the addition of a Lewis acid like aluminum chloride (AlCl₃) to the reduction of 2-methyl-N-phenylaziridine with LiAlH₄ leads to complete conversion and increases the relative yield of the this compound product. The Lewis acid activates the aziridine intermediate, making it more susceptible to nucleophilic attack by the hydride. researchgate.net This catalytic effect enhances both the reaction rate and the regioselectivity towards the formation of this compound. rsc.orgresearchgate.net

Intermediates and Reaction Pathways in Complex Synthetic Routes

The synthesis of this compound can be achieved through various complex routes, each involving distinct intermediates and reaction pathways. These pathways are often catalyzed and can be influenced by reaction conditions to favor the formation of specific products.

One prominent pathway involves the catalytic N-alkylation of aniline with 1-propanol. In a study utilizing a Cu/SiO2 catalyst, this compound was synthesized in a vapor phase. The proposed mechanism suggests that the catalyst facilitates the separation of alcoholic hydrogen, creating an intermediate product that is susceptible to a nucleophilic attack by the amine group of aniline. This reaction leads to the formation of an imine intermediate. In a subsequent and more complex step, the imine is reduced by the catalyst, which has absorbed the alcoholic hydrogen, to produce this compound. tsijournals.com

Another significant route involves the reaction of aniline and propanol over modified USY zeolite catalysts to produce quinolines, with this compound being a notable byproduct. rsc.org In this process, N-phenylpropan-1-imine is proposed as a key intermediate. rsc.orgresearchgate.net It is suggested that this imine can be generated from the reaction of aniline and propanol. The formation of this compound is thought to originate from this N-phenylpropan-1-imine intermediate. rsc.org The reaction can proceed through two main pathways, predominantly requiring either Lewis acid sites or Brønsted acid sites on the catalyst. The route favored by Lewis acid sites appears to contribute more significantly to the generation of quinolines. rsc.orgresearchgate.net The selectivity towards this compound versus quinolines can be influenced by the catalyst properties and reaction temperature. For instance, over a ZnCl2/Ni-USY catalyst, as the temperature increases, the selectivity to this compound decreases while the conversion of aniline and yield of quinolines increase. rsc.org

Reductive amination of aldehydes or ketones also presents a viable pathway. This method starts with the nucleophilic addition of an amine, like aniline, to a carbonyl compound to form a hemiaminal intermediate. This is followed by dehydration to form an imine, which is then reduced to the final amine product. libretexts.org

A re-examination of the reduction of 2-chloro-N-phenylpropanamide with lithium aluminum hydride (LiAlH4) revealed a complex reaction pathway. It was found that 2-methyl-N-phenylaziridine is an intermediate in this reaction. The reduction of this aziridine intermediate is not regioselective and yields both this compound and the rearranged product, N-isopropylaniline. This indicates that multiple reaction pathways are at play, one involving the aziridine intermediate and another potentially involving the initial reductive removal of the chloride to form N-phenylpropanamide, which is then reduced.

Furthermore, ortho-quinone methides (o-QMs) have been utilized as reactive transient intermediates for the N-alkylation of anilines. acs.org These highly reactive species can undergo nucleophilic attack by the aniline to form the N-alkylated product. Kinetic studies have shown that the initially formed N-alkylated aniline can subsequently be converted to the para-alkylated aniline. acs.org

The following table summarizes key intermediates in various synthetic routes to this compound:

Starting Material(s)Catalyst/ReagentKey Intermediate(s)Synthetic Route
Aniline, 1-PropanolCu/SiO2ImineCatalytic N-alkylation
Aniline, PropanolModified USY ZeoliteN-phenylpropan-1-imineQuinolines Synthesis (byproduct formation)
Aldehyde/Ketone, AnilineHydride reducing agentImine, HemiaminalReductive Amination
2-chloro-N-phenylpropanamideLiAlH42-methyl-N-phenylaziridine, N-phenylpropanamideReduction of halo-amides
Aniline, ortho-Quinone Methide-ortho-Quinone MethideN-alkylation via reactive intermediates

The following table details research findings on the influence of catalysts on product selectivity in the synthesis of this compound from aniline and 1-propanol:

CatalystAniline Conversion (%)This compound Selectivity (%)Quinolines Selectivity (%)Reaction Temperature (°C)
Cu/SiO2100 (for 1-propanol)>92-260
USY-HighLow683 K
Ni/USY-ModerateModerate683 K
Ni-USY-LowerHigher683 K
ZnCl2/Ni-USY96.4Low81.2683 K

Advanced Reactivity and Reaction Mechanisms of N Propylaniline

Electrophilic Aromatic Substitution Reactions of N-Propylaniline

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for this compound, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.comlibretexts.org

The N-propylamino group is a powerful activating substituent in electrophilic aromatic substitution reactions. This activation arises from the ability of the nitrogen atom's lone pair of electrons to be delocalized into the benzene (B151609) ring via resonance. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. oup.com The rate-determining step, the formation of the arenium ion, is therefore accelerated because the activation energy is lowered. masterorganicchemistry.comlibretexts.org

The activating strength of an amino group is influenced by the alkyl substituents on the nitrogen atom. An increase in the inductive effect of the alkyl group can enhance the electron density at the amino nitrogen, leading to a stronger activating effect. oup.com The reactivity of N-substituted anilines generally increases in the order of primary < secondary < tertiary amines. oup.com Research comparing various N,N-dialkylanilines has shown that the activating effect increases with the size of the n-alkyl group, consistent with the inductive effect of the alkyl groups. oup.com

Table 1: Relative Activating Effect of Amino Groups in Diazo-Coupling Reactions

N-Substituent Activating Effect Order
-NHMe < NMe(Et)
-NMe(Et) < NEt₂
-NEt₂ < N-n-Pr₂
-N-n-Pr₂ ~ N-n-Bu₂

This table illustrates the general trend of increasing activating effect with the increasing inductive effect of alkyl groups on the nitrogen atom, based on kinetic studies of diazo-coupling reactions. oup.com

The N-propylamino group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho (C2 and C6) and para (C4) to the amino group. libretexts.org This regioselectivity is a direct consequence of the stability of the intermediate arenium ion.

When an electrophile attacks at the ortho or para position, one of the resonance structures of the resulting carbocation intermediate places the positive charge on the carbon atom directly bonded to the nitrogen. This allows for an additional, highly stable resonance contributor where the nitrogen atom's lone pair delocalizes to form a C=N double bond, satisfying the octet rule for all atoms. libretexts.org

In contrast, attack at the meta position does not allow for this direct delocalization of the nitrogen's lone pair to the positive charge. The resulting arenium ion is therefore less stabilized. libretexts.org Consequently, the activation energies for the formation of the ortho and para intermediates are lower than that for the meta intermediate, leading to the observed regioselectivity. libretexts.org While both ortho and para products are formed, steric hindrance from the N-propyl group may influence the ratio of ortho to para products.

Activation Effects of the Amino Group on the Aromatic Ring

Oxidation Reactions of this compound

The nitrogen atom and the activated aromatic ring of this compound are susceptible to oxidation under various conditions.

This compound can be oxidized to form the corresponding N-nitroso or C-nitro derivatives. smolecule.com The oxidation of secondary aromatic amines with reagents like peroxybenzoic acid can yield nitroso compounds. rsc.org For instance, N-nitroso-N-n-propylaniline is a known downstream product of this compound. lookchem.com

Further oxidation or direct nitration can introduce a nitro (-NO₂) group onto the aromatic ring, typically at the para position due to the directing effect of the amino group. The synthesis of compounds like 2,6-dimethyl-4-nitro-N-propylaniline demonstrates the formation of nitro derivatives from a substituted this compound precursor. kochi-tech.ac.jp Common oxidizing agents used for such transformations can include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions of this compound Derivatives

While this compound itself is typically not reduced, its derivatives, particularly those containing nitro groups, can undergo reduction. Reduction reactions are crucial for converting nitro-substituted this compound derivatives back to an amino group or for synthesizing substituted anilines. smolecule.com

For example, a nitro group on the aromatic ring of an this compound derivative can be reduced to a primary amino group using common reducing agents like hydrogen gas with a palladium catalyst (Pd/C), iron powder in hydrochloric acid, or tin chloride. smolecule.com This process is fundamental in multi-step syntheses. A documented procedure involves the conversion of p-chloroaniline into p-chloro-N-(n-propyl)aniline, where a key step is the sodium borohydride (B1222165) reduction of an intermediate adduct formed from p-chloroaniline and propionaldehyde. rsc.orgsci-hub.se

Alkylation Reactions of this compound

As a secondary amine, this compound can undergo further alkylation. This can occur either at the nitrogen atom (N-alkylation) to form a tertiary amine or on the aromatic ring (C-alkylation) via an electrophilic substitution mechanism. researchgate.netum.edu.my

N-alkylation can be achieved by reacting this compound with an alkyl halide through an SN2 reaction, which results in the formation of a tertiary amine. libretexts.org For example, further propylation would yield N,N-dipropylaniline, which is listed as a potential downstream product. lookchem.com

C-alkylation can also occur, particularly under conditions that promote electrophilic aromatic substitution. Studies involving zeolite catalysts have shown that this compound can isomerize and rearrange to form C-alkylated products, such as o-propylaniline and p-propylaniline. researchgate.netum.edu.my The reaction of aniline (B41778) with propanol (B110389) over certain catalysts can produce a mixture of this compound and C-propylated anilines. um.edu.myasianpubs.org

Table 2: Potential Alkylation Products of this compound

Reaction Type Product Reagents/Conditions
N-Alkylation N,N-Dipropylaniline Propyl halide lookchem.comlibretexts.org
C-Alkylation o-Propylaniline Zeolite catalyst, heat researchgate.netum.edu.my
C-Alkylation p-Propylaniline Zeolite catalyst, heat researchgate.netum.edu.my

This table summarizes the types of products that can be formed from the further alkylation of this compound.

N-Alkylation and C-Alkylation Pathways

Cross-Coupling Reactions Involving this compound

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a fundamental method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction type allows for the arylation of amines, including secondary amines like this compound, with aryl halides to produce tri-substituted amines. wikipedia.orgsioc-journal.cn

Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgbyjus.com However, modern advancements have introduced the use of soluble copper catalysts, often coordinated with ligands, which permit the reaction to proceed under much milder conditions. beilstein-journals.orgnih.gov

In a typical Ullmann-type reaction involving this compound, the amine acts as the nucleophile, coupling with an aryl halide (Ar-X) in the presence of a copper catalyst and a base.

Reaction Scheme: Ar-X + C₆H₅NH(CH₂CH₂CH₃) --(Cu catalyst, Base)--> Ar-N(C₆H₅)(CH₂CH₂CH₃) + HX

The mechanism is believed to involve the formation of a copper(I) amide species from this compound. wikipedia.org This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the C-N coupled product and regenerate the active copper catalyst. wikipedia.orgorganic-chemistry.org The choice of ligand, base, and solvent is crucial for the efficiency and scope of the reaction. sioc-journal.cnacs.org Ligands such as diamines, amino acids, and N-phenylpicolinamide have been shown to be effective in promoting these couplings. mdpi.commdpi.com

Surface Chemistry and Catalytic Reactions

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, representing an atom-economical route to synthesize more complex amines. libretexts.orgwikipedia.org this compound can participate as a substrate in intermolecular hydroamination reactions with alkenes and alkynes, catalyzed by various metal complexes. rsc.orgresearchgate.net

The primary challenge in hydroamination is overcoming the repulsive interaction between the electron-rich alkene and the nitrogen lone pair of the amine. nih.gov Catalysts, including those based on alkali metals, lanthanides, and transition metals, are used to facilitate this transformation. libretexts.orgwikipedia.org In base-catalyzed systems, for example, a domino-isomerization-hydroamination reaction of allylbenzene (B44316) with anilines has been reported to produce N-2-(1-phenyl)propyl-aniline derivatives. mdma.ch

Titanium-based catalysts have been developed for the hydroaminoalkylation of alkenes with N-alkylanilines. researchgate.net Research on the reaction of allylbenzene with a series of N-alkylanilines, including this compound, showed that increasing the steric size of the amine's alkyl substituent shifts the regioselectivity towards the linear product and can increase the isolated yield. researchgate.net However, some catalyst systems are sensitive to the amine structure; certain titanium formamidinate catalysts that are active for N-methylaniline hydroaminoalkylation failed to react with this compound under similar conditions. rsc.org This highlights the subtle interplay between catalyst structure and substrate scope in these reactions.

The surface chemistry of this compound on metal and metal oxide catalysts can lead to dehydrogenation, a key step in various synthetic transformations. On catalytic surfaces, the reactivity of the nitrogen atom and the adjacent C-H bonds is enhanced.

In the context of hydrodenitrogenation (HDN) processes, which are crucial for removing nitrogen from petroleum feedstocks, o-propylaniline (an isomer of this compound) is a key intermediate. google.com The HDN of o-propylaniline on catalysts like MoS₂/γ-Al₂O₃ and NiMoS/γ-Al₂O₃ proceeds via two main routes: direct denitrogenation (DDN) through C(sp²)-N bond cleavage to yield propylbenzene, and a hydrogenation (HYD) pathway where the phenyl ring is first hydrogenated before C(sp³)-N bond cleavage occurs. researchgate.net Coordinatively unsaturated sites on the catalyst surface are active for the DDN route. researchgate.net

On platinum surfaces, the dehydrogenation of the amine group is considered a crucial step that increases the reactivity of the nitrogen atom, facilitating subsequent C-N bond formation reactions. acs.org In the synthesis of quinolines from aniline and propanol over zeolite catalysts, the N-alkylation to form this compound is a proposed initial step. rsc.orgrsc.org This is followed by cyclization and dehydrogenation steps, where the reactivity of the nitrogen and propyl group is essential for forming the heterocyclic ring system. rsc.org

Spectroscopic Characterization and Computational Studies of N Propylaniline

Advanced Spectroscopic Techniques for N-Propylaniline Characterization

A suite of sophisticated spectroscopic methods is employed to characterize this compound, each providing unique insights into its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in different parts of the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.30-6.58 ppm. The proton attached to the nitrogen (NH) gives a broad singlet around δ 5.61 ppm. The protons of the propyl group are observed at distinct chemical shifts: the methylene (B1212753) (-CH2-) group adjacent to the nitrogen at approximately δ 3.16 ppm (triplet), the methylene group in the middle of the propyl chain around δ 1.65 ppm (sextet), and the terminal methyl (-CH3) group at approximately δ 0.95 ppm (triplet). rsc.orgnih.gov

For derivatives such as 3,5-Dimethyl-N-propylaniline, the additional methyl groups on the aromatic ring introduce a signal between δ 2.2–2.5 ppm. In N,N-di-n-propylaniline, the disappearance of the N-H proton signal and changes in the integration and splitting patterns of the propyl groups confirm the presence of a second propyl chain. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound rsc.orgnih.gov

Proton Type Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅)6.58 - 7.30Multiplet
N-H~5.61Broad Singlet
N-CH₂-~3.16Triplet
-CH₂-CH₂-~1.65Sextet
-CH₃~0.95Triplet

Data obtained in CDCl₃ solvent.

The ¹³C NMR spectrum of this compound offers complementary information to the ¹H NMR spectrum. The carbon atoms of the benzene ring resonate in the aromatic region, typically between δ 115 and 151 ppm. The carbon atom attached to the nitrogen (C-N) appears around δ 151.6 ppm. The carbons of the propyl group are found in the aliphatic region: the carbon adjacent to the nitrogen (N-CH₂) at approximately δ 49.5 ppm, the middle carbon (-CH₂-) around δ 25.4 ppm, and the terminal methyl carbon (-CH₃) near δ 11.5 ppm. rsc.orgrsc.org

In derivatives like 4-Methyl-2-nitro-N-propylaniline, the presence of electron-withdrawing (nitro) and electron-donating (methyl) groups significantly shifts the signals of the aromatic carbons. spectrabase.com For N,N-di-n-propylaniline, the chemical shifts of the propyl group carbons are also altered due to the change in the electronic environment around the nitrogen atom. chemicalbook.com

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound rsc.orgrsc.org

Carbon Type Chemical Shift (ppm)
Aromatic (C-N)~151.6
Aromatic (other)115.3 - 129.5
N-CH₂-~49.5
-CH₂-CH₂-~25.4
-CH₃~11.5

Data obtained in CDCl₃ solvent.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. A notable feature is the N-H stretching vibration, which appears in the region of 3300–3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the propyl group is seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. Bending vibrations for aromatic C-H can also be found between 700–900 cm⁻¹. chemicalbook.com For derivatives like 5-fluoro-2-nitro-N-propylaniline, additional characteristic peaks for the nitro group vibrations appear around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 135, corresponding to its molecular weight (C₉H₁₃N). nih.govrsc.orgnist.gov The fragmentation pattern is also characteristic. A prominent peak is often seen at m/z 106, which results from the loss of an ethyl group (C₂H₅) from the molecular ion. nih.gov This fragmentation helps to confirm the structure of the propyl chain. For derivatives, the molecular ion peak will shift accordingly. For instance, N-methyl-n-propylaniline shows a molecular ion peak at m/z 149. nih.gov

Zero Kinetic Energy (ZEKE) photoelectron spectroscopy is a high-resolution technique used to study the conformational isomers of molecules. For para-n-propylaniline, a related compound, ZEKE spectroscopy has been instrumental in distinguishing between the anti and gauche conformations of the propyl group. aip.orgdntb.gov.ua These conformations differ in the dihedral angle of the propyl chain relative to the benzene ring.

The ZEKE spectra of para-n-propylaniline show well-resolved vibrational structures for both the anti and gauche cations. aip.org The adiabatic ionization potentials for the anti and gauche conformers were determined to be 59,717 ± 3 cm⁻¹ (7.4040 eV) and 59,793 ± 3 cm⁻¹ (7.4134 eV), respectively. aip.org This difference in ionization energy allows for the clear identification of each conformer. The spectra also reveal low-frequency torsional and bending modes of the alkyl chain, which are sensitive to the molecular conformation. aip.orgdntb.gov.ua These experimental findings are often supported by ab initio calculations to understand the nature of these low-frequency modes. aip.org This technique demonstrates that the S₁ ← S₀ vibronic transitions involving the anti and gauche conformations can be readily distinguished. aip.orgdntb.gov.ua

Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy for Conformation Analysis

Vibronic Levels and Adiabatic Ionization Potentials

High-resolution zero kinetic energy (ZEKE) photoelectron spectroscopy has been a pivotal technique in elucidating the vibronic structure of this compound. By exciting 13 different vibronic levels in the S1 electronic state, detailed ZEKE spectra have been recorded, revealing well-resolved vibrational structures for both the anti and gauche conformations of the cation. dntb.gov.uaaip.org

The adiabatic ionization potentials for these two conformers have been precisely determined. For the anti conformation, the ionization potential is 59,717 ± 3 cm⁻¹ (7.4040 eV), while for the gauche conformation, it is 59,793 ± 3 cm⁻¹ (7.4134 eV). dntb.gov.uaaip.org This difference highlights the sensitivity of the electronic properties to the specific spatial arrangement of the propyl group. These experimental findings are crucial for understanding the photoionization dynamics of this compound.

Adiabatic Ionization Potentials of this compound Conformers
ConformerIonization Potential (cm⁻¹)Ionization Potential (eV)
Anti59,717 ± 37.4040
Gauche59,793 ± 37.4134
Identification of Low-Frequency Torsional and Bending Chain Modes

The identification of these low-frequency modes is critical as they are thought to play a significant role in intramolecular vibrational redistribution (IVR), a fundamental process in molecular dynamics. nii.ac.jp Ab initio calculations have been performed to further understand the nature of these complex low-frequency vibrations. aip.orgresearchgate.net

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy is a key tool for analyzing the electronic structure of this compound and its derivatives. For instance, in studies of poly(this compound) (PNPA), UV-Vis absorption spectra show characteristic peaks that indicate the electronic state of the polymer. researchgate.net Specifically, the presence of a conducting emeraldine (B8112657) salt (ES) phase is identified by absorption peaks in the range of 740–783 nm, often with a shoulder at 380–420 nm. researchgate.net

In related N-substituted polyanilines, such as poly(N-ethylaniline), the electronic transitions are further elucidated by observing the polaron band at approximately 410 nm and a bipolaron band around 780 nm when dissolved in sulfuric acid. researchgate.net These spectroscopic features provide direct insight into the electronic transitions and the charge-carrying states within the polymer backbone. The electronic properties, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be correlated with these absorption bands. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Morphology

X-ray diffraction (XRD) is employed to investigate the crystallinity and morphology of this compound-containing materials. For poly(this compound), XRD studies have revealed that the choice of dopant acid significantly affects the crystallinity. researchgate.net Polymers synthesized with tartaric acid have shown a higher degree of crystallinity compared to those doped with hydrochloric acid. researchgate.net The XRD patterns of these polymers typically exhibit a characteristic peak in the 2θ range of 20–30°, indicating a partially crystalline structure. researchgate.net

In the context of catalysts, XRD has been used to characterize Cu/SiO2 catalysts used for the synthesis of this compound. The results indicated that catalysts with high activity and selectivity possessed good crystallinity of copper. researchgate.netcjcatal.com Furthermore, XRD studies on a liquid crystal derivative, N-P-(Ethoxybenzylidene) p'-propylaniline (EBPA), have been used to establish the structures of its different solid phases and to observe phase transitions. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) provides direct visualization of the surface morphology of materials derived from this compound. For poly(this compound) doped with tartaric acid, SEM images have revealed a granular particulate morphology with diameters ranging from 50 to 100 nm. researchgate.net The morphology of such polymers can be influenced by the type and concentration of the dopant used. researchgate.net

SEM is a powerful tool for characterizing the morphology of various materials, including nanoparticles and polymers. researchgate.netnih.govmdpi.com It allows for the observation of features such as particle size, shape, and aggregation, which are crucial for understanding the material's physical properties and performance in applications like sensors. researchgate.netmdpi.com

Computational Chemistry and Modeling of this compound

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for gaining a deeper understanding of the molecular properties and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) calculations have been instrumental in studying the molecular interactions of this compound and related systems. These calculations can predict theoretical properties and explore how the energies of molecular orbitals, such as the HOMO and LUMO, influence electronic interactions. researchgate.net The interaction energies between molecules can be correlated with stabilization energies derived from natural bond orbital (NBO) analysis. researchgate.net

DFT has been used to understand the nature of low-frequency chain modes in this compound by complementing experimental spectroscopic data. aip.org Furthermore, DFT calculations are applied to investigate the reactivity of N-substituted polyaniline derivatives for potential sensor applications by identifying which molecular sites are prone to interact with other chemical agents. researchgate.net In studies of related aniline (B41778) derivatives on surfaces, DFT has been used to analyze the stability and reactivity, showing how dehydrogenation can alter the electronic structure and interaction with a platinum surface. acs.org These computational insights are crucial for designing molecules with specific electronic and reactive properties. researchgate.net

Prediction of H-bonding and π-stacking Energies

Computational chemistry provides powerful tools for predicting and quantifying the non-covalent interactions that govern the behavior of molecules like this compound. These interactions, primarily hydrogen bonding and π-stacking, are crucial for understanding molecular recognition, self-assembly, and interactions with biological targets.

Hydrogen Bonding: this compound possesses potential hydrogen bond donor and acceptor sites. The secondary amine (N-H) group can act as a hydrogen bond donor. The nitrogen atom's lone pair of electrons and the π-electron cloud of the phenyl ring can both act as hydrogen bond acceptors. Computational methods, such as Density Functional Theory (DFT), are used to model these interactions. For instance, studies on the simpler aniline molecule complexed with methane (B114726) have shown a dual mode of interaction, involving both C-H···N and C-H···π bonds. aip.org The dissociation energy for these combined interactions in the aniline-methane complex was experimentally determined to be approximately 7.6 kJ/mol, which aligns well with theoretical calculations. aip.org For this compound, similar dual interactions are expected, with the propyl group's C-H bonds potentially interacting with the nitrogen or π-system of another molecule. The strength of the N-H bond as a donor is influenced by the electronic properties of the rest of the molecule.

π-Stacking: The aromatic phenyl ring of this compound is capable of engaging in π–π stacking interactions with other aromatic systems. The strength of this interaction is dependent on the electron density of the π orbitals. researchgate.net The presence of the N-propyl group, an electron-donating group, can modulate the π-electron density of the ring and thus influence the stacking energy. Quantum chemical calculations, often at the Møller–Plesset (MP2) level of theory, are employed to calculate the binding energies of stacked dimers. These studies can predict the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped) and the associated interaction energies, which are typically in the range of a few kcal/mol.

Computational models can provide detailed energetic data on these non-covalent interactions, as illustrated in the conceptual table below.

Interaction TypeDonor/Acceptor Moiety in this compoundInteracting Partner ExamplePredicted Interaction Energy (kcal/mol)
Hydrogen Bonding
N-H···ON-H (donor)Carbonyl oxygen (e.g., in Acetone)~3 - 7
C-H···πPropyl C-H (donor)Phenyl ring (acceptor)~0.5 - 2.5
π···H-NPhenyl ring (acceptor)N-H from another molecule (donor)~1 - 3
π-Stacking
Parallel-displacedPhenyl ring ↔ Phenyl ringBenzene~2 - 3
T-shapedPhenyl ring ↔ Phenyl ringBenzene~1 - 2.5

This table presents conceptual data based on typical energy ranges for these interaction types as determined by computational methods for similar aromatic amines.

Analysis of Electronic Structure and Density of States

The electronic properties of this compound are fundamental to its reactivity and spectroscopic characteristics. Computational methods like DFT are used to calculate the electronic structure, providing insights into molecular orbitals and the distribution of electron density.

Electronic Structure: The electronic structure of this compound is characterized by the interplay between the π-system of the benzene ring, the lone pair of electrons on the nitrogen atom, and the sigma bonds of the n-propyl group. The nitrogen lone pair conjugates with the aromatic π-system, increasing the electron density on the ring, particularly at the ortho and para positions. This conjugation is a key factor in its chemical reactivity. The n-propyl group acts as a weak electron-donating group through an inductive effect. aip.org Studies on related poly-ortho-propylaniline have noted the influence of such alkyl substituents on the electronic properties of the polymer backbone. rsc.org

Density of States (DOS): A Density of States (DOS) plot provides a visual representation of the number of available electronic states at each energy level. For this compound, the total DOS is a sum of the partial DOS (PDOS) from its constituent fragments: the phenyl ring, the nitrogen atom, and the propyl group. Analysis of the DOS plot reveals key electronic features:

Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to have significant contributions from the nitrogen lone pair and the phenyl π-orbitals, reflecting the most available electrons for chemical reactions.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is typically a π* antibonding orbital of the phenyl ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter related to the molecule's electronic excitability and stability.

Fragment Contributions: The PDOS can distinguish the contributions of different parts of the molecule. For this compound, the states near the Fermi level are dominated by the p-orbitals of the phenyl ring carbons and the nitrogen atom. The n-propyl group's contribution, primarily from s and p orbitals of carbon and hydrogen, would be found at lower (occupied) and higher (unoccupied) energy levels, having a negligible effect on the frontier orbitals. aip.org DFT studies on N-methylaniline adsorbed on a platinum surface, for example, show how changes in bonding (dehydrogenation) alter the projected DOS for both the nitrogen and the phenyl ring. acs.org

A conceptual breakdown of the expected contributions to the electronic density of states is provided in the table below.

Molecular FragmentOrbital TypeExpected Contribution to Total DOSEnergy Region (Conceptual)
Phenyl RingC 2p (π-orbitals)MajorDominates around the HOMO-LUMO gap
Nitrogen AtomN 2p (lone pair)MajorContributes significantly to the HOMO
N-Propyl GroupC 2s, 2p; H 1sMinorPrimarily contributes to states far from the HOMO-LUMO gap
Phenyl RingC 2p (π*-orbitals)MajorDominates the LUMO and higher unoccupied states

This table illustrates the conceptual contributions of different molecular fragments to the density of states, based on general principles of electronic structure for substituted anilines.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

This compound is a flexible molecule with several rotatable bonds, leading to a variety of possible three-dimensional structures, or conformers. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules and to understand their dynamic behavior over time. scispace.combeilstein-journals.org

The primary degrees of freedom in this compound are the rotation around the C(phenyl)-N bond and the two C-C bonds within the n-propyl chain. An MD simulation models the movement of the atoms by solving Newton's equations of motion, allowing the molecule to sample different conformations. Computational studies on the related 4-propylaniline (B1194406) have identified low-energy conformers where the propyl chain is in either an anti or a gauche conformation, with the energy difference being only about 2 kJ/mol. beilstein-journals.org Similarly, the rotation around the C-N bond has an energy barrier that dictates the rate of interconversion between conformers where the propyl group is oriented differently relative to the phenyl ring. researchgate.netwarwick.ac.uk

A typical MD simulation protocol for analyzing this compound's conformations would involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, which is often filled with a solvent (like water or a non-polar solvent) to mimic experimental conditions.

Energy Minimization: The initial system is relaxed to remove any unfavorable steric clashes.

Equilibration: The system's temperature and pressure are gradually brought to the desired values and stabilized.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic positions and velocities over time) is saved.

Analysis: The trajectory is analyzed to identify the most stable conformers, the populations of each conformational state, and the energy barriers for transitions between them.

The table below outlines the key objectives and expected findings from an MD simulation of this compound.

Simulation Parameter/ObjectiveDescriptionExpected Outcome for this compound
Key Dihedral Angles C-C-N-C (phenyl) and C-C-C-N torsions.Identification of low-energy rotational isomers (gauche and anti for the propyl chain).
Conformational Population The percentage of simulation time spent in each stable conformation.The anti and gauche conformers of the propyl chain are expected to have similar populations at room temperature. beilstein-journals.org
Rotational Energy Barrier The energy required to rotate around the C(phenyl)-N bond.A moderate barrier, influenced by steric hindrance and electronic conjugation, allowing for interconversion at ambient temperatures. nih.gov
Solvent Interactions Analysis of hydrogen bonds and other non-covalent interactions with surrounding solvent molecules.Dynamic formation and breaking of N-H···solvent hydrogen bonds.
Radius of Gyration A measure of the molecule's compactness.Fluctuations in this value would indicate transitions between more extended and more compact conformers.

This table summarizes the typical analysis performed in an MD study and the conceptually expected results for a flexible molecule like this compound.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While this compound itself may not be a known drug, its structural motif is present in various biologically active compounds. acs.org Docking studies on derivatives of this compound have provided insights into how this scaffold can interact with biological targets. For example, derivatives have been synthesized and evaluated as inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease treatment. researchgate.netjrespharm.commdpi.comnih.gov Other related structures have been docked into the histamine (B1213489) H3 receptor. acs.org

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a low-energy 3D conformer of the ligand (this compound).

Docking Simulation: Using a scoring algorithm, a docking program systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor.

Pose Analysis and Scoring: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions.

Based on docking studies of related inhibitors, a hypothetical docking of this compound into the active site of human acetylcholinesterase (AChE) would likely reveal the following interactions:

π-π Stacking: The phenyl ring of this compound could form a π-π stacking interaction with the aromatic side chain of a tryptophan residue (Trp86) in the catalytic anionic site (CAS) of AChE.

Hydrophobic Interactions: The n-propyl group would likely occupy a hydrophobic pocket within the active site gorge, interacting with non-polar amino acid residues.

Hydrogen Bonding: The N-H group could potentially act as a hydrogen bond donor to a backbone carbonyl or a suitable side chain residue within the binding site.

The following table summarizes the plausible interactions of this compound when docked into the active site of acetylcholinesterase, based on known interactions of similar ligands.

This compound MoietyAChE Active Site Residue (Example)Type of InteractionSignificance for Binding
Phenyl RingTrp86, Tyr337π-π StackingAnchors the ligand in the catalytic anionic site.
n-Propyl GroupPhe338, Trp286Hydrophobic InteractionContributes to binding affinity and specificity by fitting into a hydrophobic pocket.
Amine Group (N-H)Ser203 (backbone C=O)Hydrogen BondProvides directional interaction, enhancing binding orientation.
Phenyl RingTyr124, Tyr341Cation-π (if N is protonated)Strong, stabilizing interaction with key aromatic residues in the active site.

This table is illustrative and based on molecular docking studies of known acetylcholinesterase inhibitors containing similar structural features. acs.org

Advanced Applications of N Propylaniline in Scientific Research

Role in Organic Synthesis as a Building Block and Intermediate

As an organic building block, N-propylaniline is a fundamental starting material for constructing more complex molecules through various chemical reactions. cymitquimica.com It serves as a reactive intermediate in numerous chemical syntheses, making it a key component in the production of a wide array of chemical compounds. solubilityofthings.com

Synthesis of Complex Organic Molecules

The structure of this compound makes it a versatile precursor for synthesizing more intricate organic compounds. smolecule.com Its reactivity allows for various chemical transformations, including electrophilic aromatic substitution, which enhances the complexity of the final molecule. smolecule.com The presence of the N-propyl group can also influence the solubility and reactivity of the compound in different solvents, a key factor in synthetic strategies.

Derivatives of this compound are instrumental in creating complex molecular architectures. For instance, substituted N-propylanilines, such as those with bromo or nitro groups, serve as key intermediates in multi-step syntheses. ontosight.ai These reactions are fundamental to producing a diverse range of organic molecules with specific functionalities and properties.

Development of Pharmaceutical and Agrochemical Intermediates

In pharmaceutical research, this compound serves as a precursor for various therapeutic agents. solubilityofthings.com For example, substituted this compound derivatives have been investigated for their potential as anti-inflammatory and anticancer drugs. The synthesis of these complex pharmaceutical compounds often involves the strategic modification of the this compound backbone to enhance biological activity and target specificity.

Similarly, in the agrochemical industry, this compound is a building block for the synthesis of pesticides and herbicides. ontosight.aiontosight.ai The chemical structure of these derivatives is designed to interact with specific biological targets in pests or weeds. ontosight.ai

Application Area Role of this compound Examples of Resulting Products
Pharmaceuticals Intermediate in drug synthesisAnti-inflammatory agents, Anticancer drugs
Agrochemicals Building block for pesticides and herbicidesVarious crop protection products

Production of Dyes, Pigments, and Specialty Chemicals

The production of dyes, pigments, and other specialty chemicals is another significant application of this compound in organic synthesis. smolecule.comontosight.ai Anilines are well-known precursors in the synthesis of azo dyes, which are widely used in the textile industry. solubilityofthings.com this compound can be a key component in creating dyes with specific colors and properties. guidechem.com

Beyond dyes, this compound is used in the manufacturing of rubber chemicals and other industrial products. ontosight.aiontosight.ai Its role as an intermediate extends to the production of polymers and resins, highlighting its versatility in the broader chemical industry.

Biomedical and Biological Research Applications

In addition to its role in synthesis, this compound and its derivatives are valuable tools in biomedical and biological research. These compounds are utilized to probe biological systems and understand complex biochemical processes.

Investigation of Enzyme Interactions and Protein Modifications

This compound derivatives are used in studies involving enzyme interactions and protein modifications. For example, N-hydroxy-N-n-propylaniline has been identified as a substrate for the enzyme aryl sulfotransferase IV, which is involved in the metabolism of various compounds. acs.org Understanding how such derivatives interact with enzymes provides insight into metabolic pathways and the structural features necessary for enzymatic activity. acs.org

Research in this area often involves studying how modifications to the this compound structure, such as the addition of different functional groups, affect its binding affinity and interaction with specific proteins and enzymes. This knowledge is crucial for designing molecules with desired biological activities.

Research into Potential Pharmaceutical Applications

The potential for this compound derivatives to serve as new pharmaceutical agents is an active area of research. smolecule.com Scientists investigate these compounds for a range of potential biological activities, including antimicrobial and anticancer properties. The core structure of this compound provides a scaffold that can be chemically modified to create novel drug candidates.

Design of Pharmaceuticals Targeting Specific Enzymes or Receptors

The structural framework of this compound derivatives is fundamental in designing pharmaceuticals that can target specific enzymes or receptors. The ability to modify the this compound structure allows for the fine-tuning of biological activity.

Derivatives of 2-Bromo-4-nitro-N-propylaniline, for example, have been explored for their potential to target specific receptors, which could lead to the development of new anti-inflammatory agents. The design of pharmaceuticals targeting specific enzymes or receptors is also a key area of investigation for 5-fluoro-2-nitro-N-propylaniline. The fluorine atom in this compound can influence its binding affinity to enzymes or receptors, thereby modulating its biological activity.

Studies on Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is a broad area of research, encompassing enzyme inhibition, receptor binding, and antimicrobial properties.

This compound derivatives have shown potential as inhibitors of various enzymes. For example, derivatives of 2-Bromo-4-nitro-N-propylaniline have been shown in in-vitro studies to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Research also indicates that 4-Bromo-2-nitro-5-propoxy-N-propylaniline can inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission.

A study on 4-oxypiperidine ethers, which include N-methyl-N-propylaniline moieties, identified compounds with inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.orgnih.gov The most promising compound, ADS031, displayed micromolar inhibitory activity against both enzymes. nih.gov

CompoundTarget EnzymeIC50 (µM)
4-Bromo-2-nitro-5-propoxy-N-propylanilineAcetylcholinesterase (AChE)12.5
4-Bromo-2-nitro-5-propoxy-N-propylanilineButyrylcholinesterase (BuChE)15.0
ADS021Butyrylcholinesterase (eqBuChE)0.559
ADS031Acetylcholinesterase (AChE)1.537
ADS031Butyrylcholinesterase (eqBuChE)1.353
This table displays the half maximal inhibitory concentration (IC50) of various this compound derivatives against specific enzymes.

Derivatives of this compound have been investigated for their ability to bind to specific receptors and modulate physiological responses. For instance, 3,5-Dimethyl-N-propylaniline has the potential to bind to receptors that modulate physiological responses, such as neurotransmitter receptors.

In a study focused on histamine (B1213489) H3 receptors (H3R), a series of 4-oxypiperidine ethers containing an N-methyl-N-propylaniline group were synthesized and evaluated. acs.orgnih.gov Compound ADS031 showed the highest affinity for the human H3 receptor (hH3R) with a Ki value of 12.5 nM and was classified as a potent H3R antagonist/inverse agonist. acs.orgnih.gov This highlights the potential of this compound derivatives to act as ligands for specific receptors and modulate their activity.

CompoundReceptorAffinity (Ki)
ADS031hH3R12.5 nM
ADS032hH3R44.1 nM
This table shows the binding affinity (Ki) of this compound derivatives to the human histamine H3 receptor (hH3R).

Research has explored the potential of this compound derivatives as antitubercular agents. One study synthesized a compound combining N-isopropylaniline with anthraquinone, which exhibited superior anti-tubercular activity against Mycobacterium tuberculosis (Mtb) compared to the standard drug Rifampicin. Molecular docking studies suggested a strong interaction with the Mtb protein target 3ZXR. Another study identified piperidine (B6355638) derivatives, including one with an N-methyl-N-propylaniline moiety, as inhibitors of the MenA enzyme in Mycobacterium tuberculosis. nih.gov Furthermore, research on isatin (B1672199) derivatives has highlighted their potential as antitubercular agents, with some synthesis methods utilizing di-N-propylaniline as a base. researchgate.net

Receptor Binding Potential and Modulation of Physiological Responses

Material Science Applications

Beyond the biomedical field, this compound and its derivatives have found applications in material science. They are used in the synthesis of polymers and other advanced materials. For example, 2-Bromo-4-nitro-N-propylaniline is utilized in the development of novel polymeric materials with enhanced mechanical properties due to its ability to facilitate cross-linking reactions. It is also explored for use in coatings.

A notable application is the synthesis of p-nitro-N-propylaniline/silica (B1680970) (pNNPASi), a new material for matrix solid phase dispersion (MSPD). nih.gov This material has been successfully used for the multiresidue analysis of pesticides in carrots, demonstrating better performance than traditional C18 sorbents for several pesticides. nih.gov Additionally, 3-propylaniline (B1594038) is noted for its potential role in the development of organic semiconductors. solubilityofthings.com

Synthesis of Conducting Polymers: Poly(this compound) Nanoparticles

Poly(this compound) (PNPA) is a conducting polymer synthesized from the this compound monomer. A common method for its synthesis is through chemical oxidative polymerization. researchgate.netresearchgate.net In this process, the this compound monomer is oxidized in the presence of an oxidizing agent, such as ammonium (B1175870) persulfate (APS), and a dopant acid. researchgate.netresearchgate.net The resulting polymer, PNPA, can be produced in the form of nanoparticles, which are aggregates of smaller, submicrometer-sized particles. researchgate.netresearchgate.net The morphology of these nanoparticles, often described as coral-like or granular, can feature diameters in the range of 50 to 100 nm. researchgate.netfrontiersin.org This nanostructured morphology provides a high surface-to-volume ratio, which is advantageous for applications such as gas sensing. frontiersin.org

Chemiresistive Sensors for Hydrogen Sulfide (B99878) Detection

One of the most significant applications of poly(this compound) nanoparticles is in the fabrication of chemiresistive sensors for the detection of hydrogen sulfide (H₂S). researchgate.netresearchgate.net These sensors operate at room temperature and rely on the change in electrical resistance of the PNPA material upon exposure to H₂S gas. researchgate.net When the sensor comes into contact with H₂S, the gas molecules interact with the polymer, causing a measurable change in its conductivity. frontiersin.org In the presence of ambient moisture, H₂S can dissociate into H⁺ and HS⁻ ions; the H⁺ ions can then protonate the nitrogen atoms in the PNPA backbone, leading to an increase in conductivity. frontiersin.org Research has demonstrated that PNPA-based sensors are sensitive, selective, and exhibit good reproducibility for H₂S detection across a wide range of concentrations, from parts per million (ppm) down to parts per billion (ppb) levels. researchgate.netfrontiersin.org

The performance of PNPA-based H₂S sensors can be optimized through several strategies. A key factor is the morphology of the sensing material. Using PNPA in the form of porous agglomerates of nanoparticles (50–100 nm) creates a high surface-to-volume ratio, which facilitates the adsorption and desorption of gas molecules, leading to improved sensor response. frontiersin.org For instance, a sensor with this morphology exhibited a resistance modulation of -25% at an H₂S concentration of 500 ppb and a response time of less than 60 seconds at 100 ppm. frontiersin.org

The choice of dopant used during the synthesis of PNPA is also critical for optimizing sensitivity and reversibility. researchgate.netfrontiersin.org Studies comparing PNPA doped with a strong mineral acid like hydrochloric acid (HCl) versus an organic acid like DL-(±)-Tartaric acid found that the tartaric acid-doped polymer showed higher sensitivity and better reversibility. researchgate.net The optimization of these parameters leads to sensors with high reproducibility and a stable response over time. researchgate.net Furthermore, combining polyaniline with other materials, such as poly(ε-caprolactone) in nanofibers, allows for the tuning of electrical conductivity and sensing properties by varying dopants and their concentrations, demonstrating a method to achieve optimal sensitivity. nih.gov

Doping is a fundamental process for rendering polyaniline and its derivatives electrically conductive. mdpi.com The process involves introducing a dopant that can either add or remove electrons from the polymer backbone, creating charge carriers. frontiersin.org The nature of the dopant significantly influences the final properties of the poly(this compound), including its conductivity and crystallinity. researchgate.netfrontiersin.org

Research has shown that PNPA synthesized using DL-(±)-Tartaric acid as a dopant exhibits a higher doping level and greater crystallinity compared to PNPA doped with hydrochloric acid (HCl). researchgate.netresearchgate.net X-ray diffraction (XRD) analysis confirms that tartaric acid-doped PNPA has a more ordered, partially crystalline structure. researchgate.net This enhanced crystallinity is associated with better alignment of the polymer chains, which in turn can facilitate more efficient charge transport along and between the polymer chains, contributing to higher conductivity. researchgate.net In contrast, HCl-doped polymers may present a more amorphous structure. researchgate.net The steric effects of the N-propyl substituent can also influence conductivity; bulkier substituents can increase the distance between polymer units, which may lower conductivity compared to unsubstituted polyaniline. rsc.org

Table 1: Comparison of PNPA Doping Effects

PropertyDL-(±)-Tartaric Acid Doped PNPAHydrochloric Acid (HCl) Doped PNPAReference
Doping LevelHigherLower researchgate.net
CrystallinityHigher (Partially Crystalline)Lower (More Amorphous) researchgate.netresearchgate.net
Sensor SensitivityHigherLower researchgate.net
Sensor ReversibilityHigherLower researchgate.net
Optimization of Sensing Performance and Reproducibility
Optically Active Poly(N-alkylanilines) for Chiral Materials

This compound can be used to synthesize optically active, or chiral, conducting polymers. acs.orgacs.org These materials are of interest for applications in chiral recognition, asymmetric catalysis, and chiroptical devices. Optically active poly(N-n-propylaniline) has been synthesized through chemical polymerization in the presence of a chiral macromolecular dopant, dextran (B179266) sulfate (B86663) (DSA). acs.orgacs.org

In this process, the achiral this compound monomer polymerizes while being doped and intertwined with the chiral DSA template. acs.org The result is a polymer-dopant complex, N-PAA-DSA, where the polymer backbone is induced to adopt a one-handed helical structure. acs.org The induction of this chiral structure is confirmed by circular dichroism (CD) spectroscopy. acs.org The electrical conductivity and electroactivity of these N-PAA-DSA complexes, combined with their chiroptical properties, make them promising candidates for use as conductively and electroactively chiral materials. acs.org The size of the alkyl group on the nitrogen atom has been shown to have a significant effect on the optical activity of the final polymer. acs.org

Application in Organic Semiconductors

This compound is identified as a material relevant to the field of organic electronics, specifically in the development of organic semiconductors. solubilityofthings.comchemscene.com Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemscene.comyoutube.com The properties of this compound and its derivatives can be leveraged in the synthesis of p-type semiconductor materials, where charge is transported via positive charge carriers (holes). solubilityofthings.comyoutube.com Its role is often as a building block or intermediate for more complex organic molecules designed for these applications. solubilityofthings.com The ability to modify the aniline (B41778) structure, such as by adding the N-propyl group, allows for the tuning of electronic properties, solubility, and processability, which are critical for fabricating high-performance organic electronic devices. solubilityofthings.comsolubilityofthings.com

Analytical Chemistry Applications

The primary application of this compound in analytical chemistry is as a key component in the fabrication of chemiresistive sensors, particularly for detecting hydrogen sulfide gas as detailed previously. researchgate.netfrontiersin.org The high sensitivity and selectivity of poly(this compound)-based sensors make them a valuable analytical tool for environmental monitoring and industrial safety. researchgate.net Beyond its use in sensors, this compound serves as a reagent and intermediate in various chemical syntheses within a laboratory setting. solubilityofthings.comfujifilm.com Its reactivity allows it to be used in the production of dyes and other specialized chemicals that may be used as analytical reagents or standards. solubilityofthings.com

Matrix Solid Phase Dispersion (MSPD) for Pesticide Analysis

Matrix Solid Phase Dispersion (MSPD) is a streamlined sample preparation technique that combines extraction and cleanup into a single step, making it particularly useful for analyzing complex matrices like food and environmental samples. The effectiveness of MSPD heavily relies on the properties of the sorbent material used to disperse the sample and retain interfering substances while allowing the analytes of interest to be eluted.

Recent research has explored the use of chemically modified silica as a sorbent in MSPD to enhance the selectivity and efficiency of pesticide residue analysis. researchgate.netnih.gov One notable development is the creation of a novel sorbent by chemically bonding a derivative of this compound to a silica support. researchgate.netnih.gov

Scientists have successfully synthesized a new sorbent material, p-nitro-N-propylaniline/silica (pNNPASi), through grafting reactions. researchgate.netnih.govbvsalud.org This process involves chemically modifying the silica gel surface with organic groups to create a stationary phase with specific functionalities. researchgate.net In this particular application, the p-nitro-N-propylaniline moiety was immobilized on the silica surface, creating a sorbent with unique properties tailored for multiclass, multiresidue analysis of pesticides. researchgate.netnih.govbvsalud.org The resulting material was characterized using elemental analysis and N2-adsorption-desorption isotherms to confirm the successful grafting and to understand its physical properties like surface area and porosity. researchgate.netnih.govbvsalud.org

This innovative pNNPASi sorbent was subsequently tested for the extraction of ten different pesticides from carrot samples. researchgate.netnih.gov The study demonstrated that the newly developed sorbent yielded superior or comparable results for the extraction of pesticides from wet carrot samples when compared to the traditional octadecylsilyl (C18) sorbent. researchgate.netnih.gov Specifically, the pNNPASi sorbent showed better performance for eight out of the ten pesticides studied. nih.gov

The research highlights the potential of using tailored, functionalized sorbents like p-nitro-N-propylaniline/silica in MSPD methods. This approach allows for the detection of pesticides at concentrations below the maximum residue levels (MRLs) established by regulatory bodies such as the European Union, the USEPA, and the National Sanitary Surveillance Agency (ANVISA) in Brazil. researchgate.netnih.gov

Research Findings:

The effectiveness of the p-nitro-N-propylaniline/silica (pNNPASi) sorbent was evaluated by analyzing its recovery and precision for a range of pesticides in wet carrot samples. The results, obtained via gas chromatography-mass spectrometry (GC-MS), are detailed below. researchgate.netnih.gov

Table 1: Pesticide Recovery and Precision using pNNPASi Sorbent in MSPD

PesticideRecovery Rate (%)Precision (RSD, %)
Trichlorphon48-1066-20
Trifluralin48-1066-20
Dicloran48-1066-20
Chlorothalonil48-1066-20
Prometryn48-1066-20
Linuron48-1066-20
Captan48-1066-20
Procymidone48-1066-20
Prochloraz48-1066-20
Deltamethrin48-1066-20

Data represents the range of recovery and precision values obtained for the ten pesticides studied. researchgate.netnih.gov

The study found that recoveries were in the range of 48-106% with precision, expressed as relative standard deviation (RSD), varying from 6 to 20% when using the pNNPASi sorbent with wet carrot samples. researchgate.netnih.gov These findings underscore the successful application of a this compound derivative in creating a specialized sorbent for advanced pesticide residue analysis.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The drive towards environmentally benign chemical manufacturing has spurred research into innovative catalytic systems for the synthesis of N-Propylaniline. A significant focus is on the vapor-phase N-alkylation of aniline (B41778) with 1-propanol (B7761284) using heterogeneous catalysts. One highly effective system employs a Cu/SiO2 catalyst, which has demonstrated high activity and selectivity. researchgate.netresearchgate.net In a study, this catalyst, prepared by the incipient wetness method, achieved 100% conversion of 1-propanol and over 92% selectivity for this compound at a reaction temperature of 260°C. researchgate.netresearchgate.net The efficacy of this catalyst is linked to the good crystallinity of the copper supported on silica (B1680970). researchgate.netresearchgate.net

Further research is exploring other solid acid catalysts like zeolites (HY and dealuminated HY) and metal-exchanged zeolites for the N-alkylation of anilines. researchgate.net For instance, Co2+-exchanged zeolites have been successfully used in the liquid-phase N-alkylation of aromatic amines with alcohols. researchgate.net The use of such heterogeneous catalysts is advantageous as they are easily recoverable, regenerable, and recyclable, contributing to a more sustainable process. researchgate.net Additionally, strategies such as replacing traditional alkylating agents like bromopropane with greener alternatives like chloropropane are being investigated to reduce toxicity and waste. The broader context of converting biomass-derived oxygenates into amines also presents a sustainable pathway for producing aniline, the precursor to this compound. acs.org

Catalyst SystemReactantsReaction PhaseKey Findings
Cu/SiO2Aniline, 1-PropanolVapor100% 1-propanol conversion, >92% selectivity for this compound at 260°C. researchgate.netresearchgate.net
HY and Dealuminated HY ZeolitesAniline, Ethanol (B145695)VaporEffective for N-alkylation of aniline. researchgate.net
Co2+-exchanged ZeolitesAromatic amines, AlcoholsLiquidSuccessful for N-alkylation to imines in a solvent-free system. researchgate.net
Activated Clay and Pseudo-boehmiteo-nitroaniline, ChloropropaneLiquidPromotes condensation in related nitroaniline derivative synthesis.

Advanced Mechanistic Studies using in-situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound and its derivatives. In-situ spectroscopic techniques are powerful tools for elucidating these complex reaction pathways in real-time. In-situ Fourier Transform Infrared (FTIR) spectroscopy has been employed to investigate the reaction of aniline and propanol (B110389) over modified USY zeolite catalysts. rsc.orgrsc.orgresearchgate.net These studies, while focused on the synthesis of quinolines, identified this compound as a significant byproduct and provided mechanistic insights into its formation. rsc.orgrsc.orgresearchgate.net

The in-situ FTIR analysis helped to identify key intermediates on the catalyst surface and distinguish between different reaction routes. For the reaction over zeolites, two main pathways, requiring either Lewis or Brønsted acid sites, were proposed, with N-phenylpropan-1-imine suggested as a key intermediate in both. rsc.orgresearchgate.net The ratio of Lewis to Brønsted acid sites on the catalyst was found to significantly influence the product distribution. rsc.orgresearchgate.net Similarly, in-situ UV-Vis spectroscopy has been utilized to monitor the chemical oxidative polymerization of this compound derivatives, such as aniline-N-propanesulfonic acid, providing evidence for the formation of the self-acid-doped polymer form. researchgate.net These advanced analytical methods provide invaluable data for tailoring catalyst design and reaction conditions to enhance the yield and selectivity of desired products like this compound.

Development of this compound-Based Functional Materials

This compound and its derivatives are emerging as important building blocks for the creation of advanced functional materials. A significant area of this research is in the field of conducting polymers, specifically substituted polyanilines (PANI). rsc.org The introduction of a propyl group on the nitrogen atom can modify the polymer's properties, such as solubility and processability, while retaining its desirable electronic and redox activities. rsc.org

One notable example is the synthesis of self-doped poly(aniline N-propanesulfonic acid). researchgate.net This material is synthesized through the chemical oxidative homopolymerization of aniline-N-propanesulfonic acid and is soluble in water and polar solvents. researchgate.net The presence of the propanesulfonic group allows the polymer to be "self-doped," which is a significant advantage for its application in electronic and electrochemical devices. researchgate.netresearchgate.net The electrical conductivity of the homopolymer has been measured at 0.0038 S/cm. researchgate.net

Furthermore, this compound derivatives are being used to create functional monomers for other types of materials. For instance, N-[3-(Trimethoxysilyl)propyl]aniline serves as a functional monomer in the sol-gel process to create molecularly imprinted polymers (MIPs). mdpi.com These MIPs can be used to develop highly selective and specific electrochemical sensors for detecting various molecules, including antioxidants. mdpi.com

MaterialMonomer/PrecursorKey Properties/Applications
Self-doped PolyanilineAniline-N-propanesulfonic acidWater-soluble, self-acid-doped, electrical conductivity (0.0038 S/cm), potential for electronic and electrochemical devices. researchgate.net
Molecularly Imprinted Polymers (MIPs)N-[3-(Trimethoxysilyl)propyl]anilineUsed in the fabrication of selective electrochemical sensors. mdpi.com

Targeted Drug Design and Development of this compound Derivatives

The this compound scaffold is a versatile template in medicinal chemistry for the design and synthesis of novel therapeutic agents. Researchers have successfully incorporated this moiety into various molecular structures to target specific biological pathways and receptors.

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For example, this compound-phenylpiperazine sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against thymidine (B127349) phosphorylase, an enzyme implicated in tumor angiogenesis. researchgate.net In one study, all synthesized piperazine (B1678402) analogs showed potent inhibitory potential with IC50 values ranging from 0.2 ± 0.01 to 42.20 ± 0.70 µM. researchgate.net

Another area of interest is the development of ligands for G-protein coupled receptors. This compound derivatives have been incorporated into structures targeting the histamine (B1213489) H3 receptor (H3R), which is a target for treating cognitive disorders like Alzheimer's disease. nih.gov For instance, the compound 4-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylaniline (ADS021) is a derivative designed for this purpose. nih.gov Some of these multi-target-directed ligands also exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could offer a synergistic therapeutic effect. nih.gov

The this compound group has also been used as a component in inhibitors of MenA, an enzyme from Mycobacterium tuberculosis, which is a promising target for new anti-tuberculosis drugs. nih.gov The synthesis of 4-((4-((3-(4-chlorobenzyl)phenoxy)methyl)piperidin-1-yl)methyl)-N-methyl-N-propylaniline demonstrates the integration of the this compound moiety into complex molecules aimed at combating infectious diseases. nih.gov The versatility of the this compound structure allows for systematic modifications to optimize pharmacokinetic and pharmacodynamic properties in drug discovery programs. researchgate.net

Derivative ClassTherapeutic TargetExample Compound/Finding
Phenylpiperazine SulfonamidesThymidine PhosphorylaseIC50 values ranging from 0.2 ± 0.01 to 42.20 ± 0.70 µM. researchgate.net
4-Oxypiperidine EthersHistamine H3 Receptor, Cholinesterases4-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylaniline (ADS021) designed as a multi-target ligand. nih.gov
Piperidine (B6355638) DerivativesMenA (Mycobacterium tuberculosis)4-((4-((3-(4-chlorobenzyl)phenoxy)methyl)piperidin-1-yl)methyl)-N-methyl-N-propylaniline synthesized as a potential anti-TB agent. nih.gov

Comprehensive Toxicological and Environmental Impact Assessments

While this compound is utilized in various research and industrial applications, comprehensive data on its toxicological and environmental profile remains limited. Current safety data sheets indicate that the compound is considered hazardous, with acute toxicity warnings for oral, dermal, and inhalation routes. thermofisher.comfishersci.com It is also classified as a skin and eye irritant and may cause respiratory irritation. thermofisher.comfishersci.com However, these documents frequently state that the toxicological properties have not been fully investigated. thermofisher.comfishersci.com

Regarding its environmental fate, this compound is noted to be insoluble in water and may persist in the environment. thermofisher.comfishersci.com Its low water solubility suggests that it is unlikely to be mobile in soil. thermofisher.comthermofisher.com There is a potential for bioaccumulation, but this has not been thoroughly studied. thermofisher.com Critically, there is a lack of comprehensive studies on its long-term effects, such as carcinogenicity, mutagenicity, and reproductive toxicity. thermofisher.comfishersci.pt Similarly, its impact on various ecosystems has not been adequately investigated. nih.gov Future research must focus on conducting these comprehensive toxicological and environmental impact assessments to ensure the safe and sustainable use of this compound. This includes detailed studies on its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms, moving beyond the basic data currently available.

Q & A

Q. What strategies resolve discrepancies in retention data for this compound across HPLC columns?

  • Methodological Answer : Column chemistry (e.g., C18 vs. phenyl-hexyl) alters retention mechanisms. Perform column screening with 3–5 stationary phases. Use Quantitative Structure-Retention Relationship (QSRR) models incorporating logP, polar surface area, and H-bond donor count. Validate with leave-one-out cross-validation (LOOCV) to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.